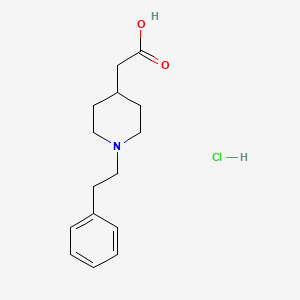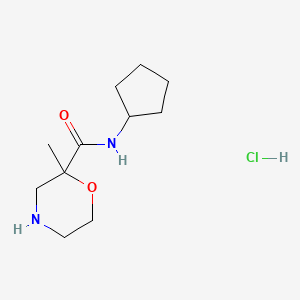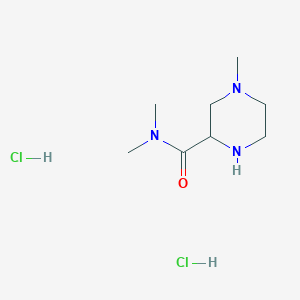
4-Methyl-piperazine-2-carboxylic acid dimethylamide dihydrochloride
Übersicht
Beschreibung
4-Methyl-piperazine-2-carboxylic acid dimethylamide dihydrochloride is a useful research compound. Its molecular formula is C8H19Cl2N3O and its molecular weight is 244.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polyamide Synthesis
4-Methyl-piperazine-2-carboxylic acid dimethylamide dihydrochloride is utilized in the synthesis of polyamides. For instance, Hattori and Kinoshita (1979) demonstrated its application in creating polyamides containing theophylline and thymine. These polyamides are soluble in DMSO and formic acid, and some are water-soluble, indicating its versatility in polymer chemistry (Hattori & Kinoshita, 1979).
Chemical Scaffolds in Drug Development
The compound serves as a chemical scaffold in drug development. Gao and Renslo (2007) employed a related compound, 2-(hydroxymethyl)piperazine, derived from 4-methyl-piperazine-2-carboxylic acid, for creating biologically active compounds and constructing combinatorial libraries, vital for pharmaceutical research (Gao & Renslo, 2007).
Enhancement in Mass Spectrometry Analysis
It enhances the efficacy of mass spectrometry in proteomics. Qiao et al. (2011) reported that piperazine-based derivatives improved the ionization efficiency in mass spectrometry, indicating its importance in analytical chemistry and proteome analysis (Qiao et al., 2011).
Antimicrobial Activity
Compounds derived from this compound exhibit antimicrobial properties. Mhaske et al. (2014) synthesized derivatives that showed moderate to good antimicrobial activity, highlighting its potential in developing new antibacterial agents (Mhaske et al., 2014).
Inhibitors in Biofilm Formation
Its derivatives are also significant in inhibiting biofilm formation by bacteria. Mekky and Sanad (2020) synthesized bis(pyrazole-benzofuran) hybrids with a piperazine linker, exhibiting potent antibacterial efficacies and biofilm inhibition activities (Mekky & Sanad, 2020).
Crystallography and Molecular Structure Studies
The compound is instrumental in crystallography and molecular structure research. Dega-Szafran et al. (2006) used a related compound, 1,4-dimethylpiperazine mono-betaine, to study its crystal structure, offering insights into molecular interactions and structural chemistry (Dega-Szafran et al., 2006).
Eigenschaften
IUPAC Name |
N,N,4-trimethylpiperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-10(2)8(12)7-6-11(3)5-4-9-7;;/h7,9H,4-6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSXPFXZNGKDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C(=O)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



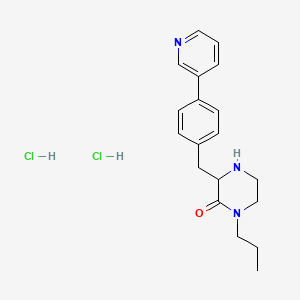
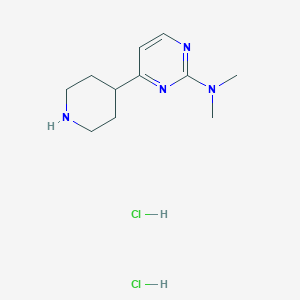
![3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402475.png)
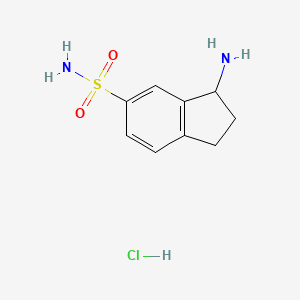
![1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride](/img/structure/B1402477.png)

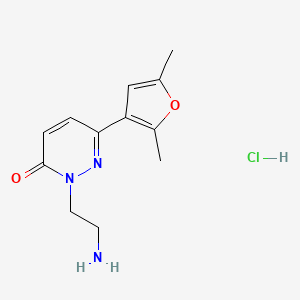

![5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride](/img/structure/B1402483.png)
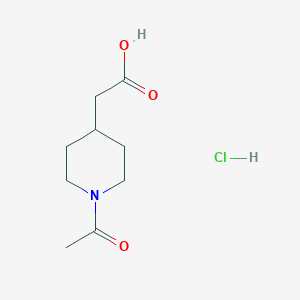
![4-{5-[2-(2-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402487.png)
